Cordycepin triphosphate

Übersicht

Beschreibung

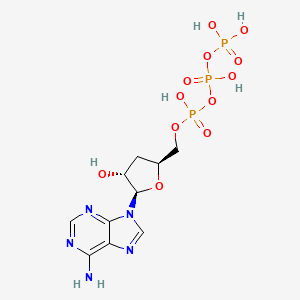

Cordycepin triphosphate, also known as 3’-deoxyadenosine triphosphate, is a derivative of cordycepin, which is an adenosine analog. The key structural difference between cordycepin and adenosine lies in the absence of a hydroxyl group at the 3’ position of the ribose ring. This compound has garnered significant attention due to its broad spectrum of biological activities, including its potential as a modulator of cellular plasticity in cancer via cyclic adenosine monophosphate-dependent pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through a series of chemical reactions. One method involves converting the 3’-hydroxyl group into an iodide group, followed by dehalogenation to yield the final product. Another method includes four steps: 5’-hydroxyl protection, esterification, removal of the tosyl group, and deprotection. The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .

Industrial Production Methods: Cordycepin is primarily isolated from the fermentation of Cordyceps militaris. Optimizations for liquid and solid fermentation, as well as genetic modifications of Cordyceps militaris, have been employed to increase cordycepin content. Additionally, cordycepin can be produced by other fungi such as Aspergillus nidulans and Cordyceps kyushensis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cordycepin-Triphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann als Pseudo-Adenosintriphosphat wirken, an das aktive Zentrum des Adenylatcyclase-Enzyms binden und die Produktion von zyklischem Adenosinmonophosphat reduzieren .

Häufige Reagenzien und Bedingungen:

Oxidation: Typischerweise beinhaltet sie Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid wird üblicherweise als Reduktionsmittel verwendet.

Substitution: Tosylchlorid wird für den Tosylierungsschritt in der synthetischen Route verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Cordycepin-Triphosphat und seine Derivate, die in bestimmten Geweben enzymatischen Transformationen unterliegen können .

Wissenschaftliche Forschungsanwendungen

Cordycepin-Triphosphat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um Nukleotid-Analoga und ihre Wechselwirkungen mit Enzymen zu untersuchen.

Biologie: Untersucht wurde seine Rolle bei der Modulation der zellulären Plastizität und Signaltransduktionswege.

Industrie: Verwendet in der Produktion von bioaktiven Verbindungen und Nutrazeutika.

5. Wirkmechanismus

Cordycepin-Triphosphat übt seine Wirkungen aus, indem es als Pseudo-Adenosintriphosphat wirkt. Es bindet an das aktive Zentrum des Adenylatcyclase-Enzyms und reduziert die Produktion von zyklischem Adenosinmonophosphat. Diese Interaktion kann verschiedene zelluläre Pfade modulieren, einschließlich der zyklischen Adenosinmonophosphat-abhängigen Pfade, die für die zelluläre Plastizität bei Krebs von entscheidender Bedeutung sind . Zusätzlich aktiviert Cordycepin-Triphosphat die AMP-aktivierte Proteinkinase, hemmt die RNA-Synthese und verlangsamt das Zellwachstum .

Wirkmechanismus

Cordycepin triphosphate exerts its effects by acting as a pseudo-adenosine triphosphate. It binds to the active site of the adenylate cyclase enzyme, reducing the production of cyclic adenosine monophosphate. This interaction can modulate various cellular pathways, including the cyclic adenosine monophosphate-dependent pathways, which are crucial for cellular plasticity in cancer . Additionally, this compound activates AMP-activated protein kinase, inhibiting RNA synthesis and retarding cell growth .

Vergleich Mit ähnlichen Verbindungen

Cordycepin-Triphosphat ist strukturell ähnlich wie Adenosintriphosphat, fehlt jedoch eine Hydroxylgruppe an der 3’-Position des Ribose-Rings. Dieser strukturelle Unterschied verleiht Cordycepin-Triphosphat einzigartige biologische Aktivitäten und macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Ähnliche Verbindungen:

Adenosintriphosphat: Der endogene Ligand für Adenylatcyclase.

Cordycepin: Die Vorstufe von Cordycepin-Triphosphat, bekannt für sein breites Spektrum an biologischen Aktivitäten.

Pentostatin: Eine weitere Verbindung, die von Cordyceps-Arten produziert wird, bekannt für ihre Antitumoreigenschaften.

Cordycepin-Triphosphat zeichnet sich durch seine einzigartige Fähigkeit aus, zyklische Adenosinmonophosphat-abhängige Pfade zu modulieren, und seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung.

Biologische Aktivität

Cordycepin triphosphate, a derivative of the natural compound cordycepin (3'-deoxyadenosine), has garnered significant attention in recent years due to its potential biological activities, particularly in cancer therapy. This article delves into the biological mechanisms, therapeutic implications, and research findings surrounding this compound, emphasizing its role as an active metabolite of cordycepin.

Cordycepin is converted intracellularly into this compound, which mimics adenosine triphosphate (ATP). This conversion is crucial for its biological activity, as this compound can interact with various cellular pathways:

- Inhibition of Growth Factor Signaling : Studies indicate that this compound represses growth factor-induced gene expression by blocking key signaling pathways such as PI3K/AKT/mTOR and MEK/ERK in multiple cell lines . This inhibition is linked to reduced cell proliferation and migration.

- Impact on Cellular Metabolism : The compound acts as a pseudo-ATP, lacking a hydroxyl group at the 3' position, which allows it to interfere with ATP-dependent processes without fully activating them. This unique property enables it to modulate cellular responses effectively .

Research Findings

Recent studies have elucidated several critical aspects of this compound's biological activity:

1. Anti-Cancer Properties

Research has demonstrated that this compound disrupts cancer cell growth by mimicking ATP. It affects various cancer types by:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis and tumor growth through modulation of signaling pathways .

2. Signal Transduction Pathways

This compound has been shown to consistently repress signaling pathways associated with cancer progression:

| Pathway | Effect | Reference |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition | |

| MEK/ERK | Inhibition | |

| AMPK Activation | Not required for action |

This table summarizes the effects of this compound on key signaling pathways involved in cellular growth and survival.

3. Cellular Studies

In vitro studies have confirmed that this compound accumulates within cells and exerts significant effects on gene expression related to cell cycle regulation and apoptosis:

- Cell Migration : Cordycepin significantly repressed cell migration across various studies, indicating its potential as an anti-metastatic agent .

- Inflammation : It also plays a role in reducing inflammation, further supporting its therapeutic potential in chronic diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A systematic review involving multiple cancer cell lines demonstrated that treatment with cordycepin significantly reduced viability and induced apoptosis, linking these effects to the accumulation of this compound within the cells .

- Animal Models : In vivo studies showed that administration of cordycepin led to reduced tumor sizes in rodent models, reinforcing the hypothesis that its active form, this compound, is responsible for these anti-cancer effects .

Eigenschaften

IUPAC Name |

[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIHPCYXRYQPSD-BAJZRUMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014467 | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-04-1, 71997-32-5 | |

| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordycepin Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cordycepin 5'-triphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORDYCEPIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.